
1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromoethyl group, a sulfonyl group, and a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-chlorobenzenesulfonyl chloride with 2-bromoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides or other reduced products.
Aplicaciones Científicas De Investigación
1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
1-((2-Bromoethyl)sulfonyl)benzene: Lacks the chlorine substituent on the benzene ring.
4-Chlorobenzenesulfonyl chloride: Lacks the bromoethyl group.
1-((2-Bromoethyl)sulfonyl)-4-methylbenzene: Contains a methyl group instead of a chlorine substituent.
Propiedades
Fórmula molecular |
C8H8BrClO2S |
|---|---|
Peso molecular |
283.57 g/mol |
Nombre IUPAC |
1-(2-bromoethylsulfonyl)-4-chlorobenzene |
InChI |
InChI=1S/C8H8BrClO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Clave InChI |
LINNKLCBMSLYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)

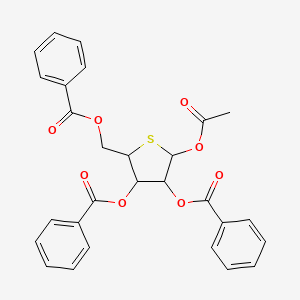
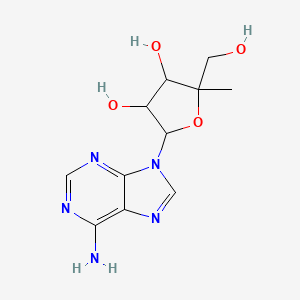
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
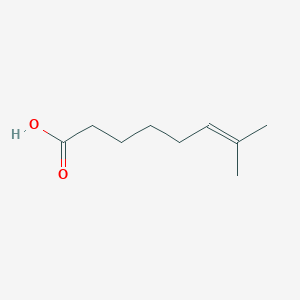
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
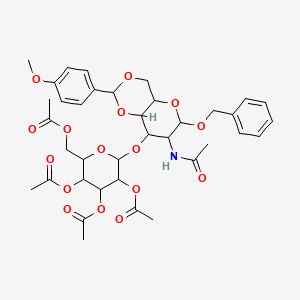

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
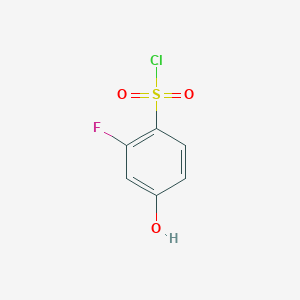
![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)
